molecular formula C6H3Br2F2N B1302850 2,4-Dibromo-3,5-difluoroaniline CAS No. 883549-00-6

2,4-Dibromo-3,5-difluoroaniline

Cat. No.: B1302850
CAS No.: 883549-00-6
M. Wt: 286.9 g/mol
InChI Key: GZFQXNPSPLBCNZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol It is characterized by the presence of two bromine atoms and two fluorine atoms attached to an aniline ring

Preparation Methods

The synthesis of 2,4-Dibromo-3,5-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to produce 2,4-difluoroaniline . This intermediate can be further brominated under controlled conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2,4-Dibromo-3,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrogen, palladium catalysts, and various halogenating agents . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2,4-Dibromo-3,5-difluoroaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique halogenated structure allows for various substitution reactions, making it a versatile precursor in organic synthesis .

Table 1: Synthetic Applications of this compound

Application AreaDescription
Organic SynthesisUsed to synthesize complex organic compounds.
Pharmaceutical IntermediatesActs as an intermediate in drug development.
Specialty ChemicalsEmployed in the production of tailored chemical products.

Biological Research

Potential Biological Activity
Research has indicated that this compound may exhibit significant biological activity. Studies are ongoing to investigate its interactions with various biomolecules, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity .

Case Study: Interaction with Aryl Hydrocarbon Receptor (AhR)
A study explored the activation of the Aryl Hydrocarbon Receptor by various compounds, including derivatives of dibromo-anilines. The findings suggest that halogenated anilines could play a role in modulating AhR activity, which is critical for understanding their potential toxicity and therapeutic effects .

Medical Applications

Pharmaceutical Development
Ongoing research aims to explore the use of this compound as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific diseases or conditions .

Table 2: Potential Medical Applications

Application AreaDescription
Drug DevelopmentInvestigated as an intermediate for new pharmaceuticals.
Toxicological StudiesAssessed for nephrotoxic effects in vitro .

Industrial Uses

Dye Production
In the dye industry, this compound is utilized as an intermediate in the synthesis of various dyes. Its halogenated properties enhance the color stability and performance of dye products .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have distinct biological effects .

Comparison with Similar Compounds

2,4-Dibromo-3,5-difluoroaniline can be compared with other halogenated anilines, such as:

  • 2,4-Difluoroaniline
  • 2,4-Dibromoaniline
  • 3,5-Difluoroaniline

These compounds share similar structural features but differ in their halogenation patterns, which can significantly affect their chemical properties and reactivity. The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .

Biological Activity

2,4-Dibromo-3,5-difluoroaniline is a halogenated aromatic amine with potential biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound is characterized by the presence of two bromine and two fluorine atoms on its aromatic ring, which significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antibacterial properties.

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus4.889.76
Escherichia coli78.13312.5
Candida albicans9.7778.13
MRSA39.0676.7

These findings demonstrate that this compound has the potential to be developed into an effective antimicrobial agent, particularly against resistant strains like MRSA .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. It was tested for its ability to inhibit biofilm formation in pathogenic bacteria, with results indicating a significant reduction in biofilm mass at concentrations lower than those required for direct bactericidal effects.

CompoundBiofilm Inhibition IC50 (µg/mL)
This compound60
NeomycinReference

This suggests that the compound may interfere with bacterial communication and colonization processes, making it a candidate for further investigation in the context of chronic infections where biofilms are prevalent .

Toxicological Assessment

Toxicity studies have been conducted using model organisms such as earthworms (Eisenia veneta). These studies revealed that exposure to this compound resulted in metabolic changes indicative of stress responses. Increased levels of inosine monophosphate were noted, alongside alterations in carbohydrate metabolism markers . Such findings highlight the need for careful evaluation of its environmental impact and safety profile.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, researchers tested the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated a potent inhibitory effect with an IC50 value significantly lower than traditional antibiotics like methicillin.
  • Case Study on Biofilm Formation :
    A study focusing on biofilm-forming pathogens revealed that treatment with the compound resulted in a marked decrease in biofilm formation compared to untreated controls. This suggests potential applications in treating persistent infections associated with biofilms .

Properties

IUPAC Name

2,4-dibromo-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQXNPSPLBCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375743
Record name 2,4-dibromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883549-00-6
Record name 2,4-dibromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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